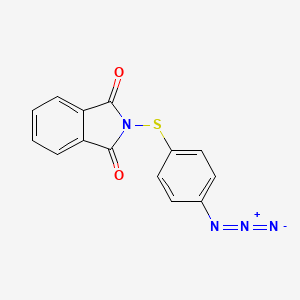

N-((4-Azidophenyl)thio)phthalimide

Description

N-((4-Azidophenyl)thio)phthalimide is a phthalimide derivative characterized by a thioether linkage to a 4-azidophenyl substituent. Phthalimides are heterocyclic compounds with a fused benzene and imide ring, often modified for diverse applications in organic synthesis, materials science, and medicinal chemistry. The azide (-N₃) group in this compound confers unique reactivity, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and photochemical applications . Its synthesis typically involves thioacylation of phthalimide precursors, leveraging reagents like thiobenzimidazolones or ynamides .

Key structural features:

- Phthalimide core: Provides stability and serves as a leaving group in substitution reactions.

- 4-Azidophenylthio substituent: Introduces photolability, redox activity, and click chemistry compatibility.

Applications include:

- Precursor for thioamide-containing peptides .

- Photoresponsive materials due to azide decomposition under UV light.

- Bioconjugation tools in chemical biology .

Properties

CAS No. |

74676-97-4 |

|---|---|

Molecular Formula |

C14H8N4O2S |

Molecular Weight |

296.31 g/mol |

IUPAC Name |

2-(4-azidophenyl)sulfanylisoindole-1,3-dione |

InChI |

InChI=1S/C14H8N4O2S/c15-17-16-9-5-7-10(8-6-9)21-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-8H |

InChI Key |

LAHCMYYCRFQUHP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)N=[N+]=[N-] |

Other CAS No. |

74676-97-4 |

Synonyms |

4-APTP N-((4-azidophenyl)thio)phthalimide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and functional disparities among N-((4-Azidophenyl)thio)phthalimide and analogous compounds:

Research Findings and Data

Thioacylation Performance Comparison

| Reagent | Yield (%) | Reaction Time | Compatibility | Reference |

|---|---|---|---|---|

| Thiobenzimidazolone derivatives | 70–80 | 12–24 h | Limited to amines | |

| Ynamide-mediated synthesis | 85–92 | 2–4 h | Broad substrate scope | |

| N-((4-Azidophenyl)thio)phthalimide | 90 | 3 h | Aqueous conditions |

Stability and Decomposition

| Compound | Decomposition Trigger | Half-Life (25°C) | Byproducts |

|---|---|---|---|

| N-((4-Azidophenyl)thio)phthalimide | UV light (365 nm) | 10 min | Nitrene, nitriles |

| N-(Tosyloxy)phthalimide | Enzymatic hydrolysis | <1 min (in chymotrypsin) | Isocyanate, sulfonate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.